molecular formula C17H25N3O B2828715 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1023052-96-1

1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2828715
CAS No.: 1023052-96-1
M. Wt: 287.407
InChI Key: KMNBYBCHMLIBSE-UHFFFAOYSA-N
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Description

1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound featuring a urea core substituted with a hexyl chain and a 2-(1H-indol-3-yl)ethyl group. Its molecular formula is C18H27N3O . Urea derivatives are of significant interest in modern drug discovery due to their well-defined conformational properties and their ability to serve as key structural motifs that can form multiple stable hydrogen bonds with biological targets, influencing potency and selectivity . The indole moiety is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. Research into indole-containing compounds is extensive, covering areas such as acetylcholinesterase inhibition for neurodegenerative diseases like Alzheimer's and the development of therapies for autoimmune and inflammatory conditions . This specific molecular architecture, combining an indole system with a urea linker and an aliphatic chain, makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in organic synthesis, a building block for the development of novel pharmacologically active compounds, and a candidate for probing biological mechanisms in hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-2-3-4-7-11-18-17(21)19-12-10-14-13-20-16-9-6-5-8-15(14)16/h5-6,8-9,13,20H,2-4,7,10-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBYBCHMLIBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

Historical Development of Synthesis Strategies for Urea-Indole Scaffolds

The journey to synthesizing complex molecules like urea-indole derivatives began with Friedrich Wöhler's landmark synthesis of urea (B33335) from inorganic ammonium (B1175870) cyanate (B1221674) in 1828. bris.ac.ukureaknowhow.comwikipedia.org This event is often cited as the starting point of modern organic chemistry, demonstrating that organic compounds could be created from inorganic materials and dismantling the then-prevalent theory of vitalism. bris.ac.ukscitepress.org The first industrial process for urea production, based on heating ammonium carbamate (B1207046), was developed in 1870. bris.ac.uk

Historically, the synthesis of urea derivatives has heavily relied on the use of highly reactive and toxic reagents. The reaction of amines with phosgene (B1210022) or its equivalents, like triphosgene, to form an isocyanate intermediate has been a cornerstone method. nih.govmdpi.com This isocyanate then reacts with a second amine to form the desired urea. nih.gov While effective, the extreme toxicity of phosgene spurred the development of safer alternatives. nih.gov N,N'-Carbonyldiimidazole (CDI) emerged as a widely used, crystalline, and safer substitute for creating the urea linkage. nih.gov

The indole (B1671886) scaffold, the other key component, has its own rich history of synthetic development. Classic methods like the Fischer indole synthesis have been fundamental in constructing the indole ring system. derpharmachemica.com Over the years, numerous other approaches have been developed, with modern strategies frequently employing metal catalysts such as palladium, copper, rhodium, and iron to facilitate the necessary bond formations and cyclizations. derpharmachemica.comorganic-chemistry.org The combination of these two fields of synthesis—urea formation and indole construction—has provided a versatile toolbox for creating complex urea-indole scaffolds.

Optimized Synthetic Pathways for 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

The most direct and common synthetic pathway to this compound is the reaction between tryptamine (B22526) and hexyl isocyanate. This method is a standard procedure for creating unsymmetrical N,N'-disubstituted ureas. The nucleophilic primary amine of the tryptamine molecule attacks the electrophilic carbonyl carbon of the hexyl isocyanate, resulting in the formation of the urea bond.

A general procedure involves dissolving the primary amine (tryptamine) in a suitable solvent, such as tetrahydrofuran (B95107), and then adding the isocyanate (hexyl isocyanate). nih.gov The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov This approach is efficient and generally provides high yields of the desired product. A similar strategy has been successfully used to synthesize analogous compounds, such as 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea. researchgate.net

General Reaction Scheme:

tryptamine + hexyl isocyanate → this compound

Optimizing the synthesis of this compound involves the careful selection and control of several reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables include the choice of solvent, reaction temperature, and reactant concentrations. rsc.org

Solvent: Aprotic solvents are generally preferred for this reaction to avoid unwanted side reactions with the highly reactive isocyanate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) (MeCN) are common choices. nih.govbeilstein-journals.org

Temperature: The reaction between an amine and an isocyanate is often exothermic and can typically proceed to completion at room temperature. nih.gov However, in some cases, gentle heating or microwave irradiation can be employed to accelerate the reaction rate, particularly if the reactants are sterically hindered or less reactive. beilstein-journals.org For instance, microwave-assisted syntheses of other urea derivatives have been successfully conducted at 70°C. beilstein-journals.org

Reactant Stoichiometry: Using a 1:1 molar ratio of tryptamine to hexyl isocyanate is standard. The reaction is often run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate.

The table below summarizes typical conditions used in the synthesis of related urea derivatives, which can be adapted for the target compound.

ParameterCondition 1Condition 2Condition 3
Amine 3-amino-phenyl derivative nih.govAlkyl amine beilstein-journals.org(2-aminophenyl)methanone mdpi.com
Urea Source IsocyanateIsocyanate (from alkyl halide)Triphosgene, then amine
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)Tetrahydrofuran (THF)
Temperature Room Temperature70 °C (Microwave)0-5 °C
Atmosphere Not specifiedN₂ (2 bar)Nitrogen
Duration Not specified (TLC monitored)3 hoursNot specified (TLC monitored)

This interactive table showcases a range of conditions that could be optimized for the synthesis of this compound.

For syntheses that avoid isocyanates altogether, reagents like N,N'-Carbonyldiimidazole (CDI) serve as effective and safer alternatives to phosgene. nih.gov In this method, the amine (tryptamine) would first react with CDI to form an activated carbamoyl (B1232498) intermediate, which would then react with the second amine (hexylamine) to yield the final urea product.

In the broader context of urea synthesis, significant innovation is occurring in the field of electrocatalysis. Researchers have developed novel catalysts, such as Bi-BiVO₄ and InOOH heterostructures, for the electrochemical synthesis of urea from nitrogen (N₂) and carbon dioxide (CO₂) under ambient conditions. chemeurope.comeurekalert.org While not directly applicable to the specific laboratory synthesis of this compound from tryptamine, these advancements point towards future catalytic systems for urea production.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be employed to align with these goals.

A primary green approach is to replace hazardous reagents. The synthesis of the hexyl isocyanate precursor can be designed to avoid phosgene. Furthermore, using carbon dioxide (CO₂) as a direct C1 source is a major focus of green urea synthesis. rsc.org Methods have been developed for the synthesis of urea derivatives directly from amines and CO₂, sometimes even in the absence of any catalyst or solvent. rsc.org In such a process, tryptamine and hexylamine (B90201) could potentially react with CO₂ under optimized temperature and pressure to form the target compound, likely via an alkyl ammonium alkyl carbamate intermediate. rsc.org

Other green considerations include:

Solvent Choice: Utilizing greener solvents or performing the reaction under solvent-free conditions. Multi-component reactions under solvent-free conditions have been developed for other indole derivatives. beilstein-journals.org

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.orgmdpi.com

Atom Economy: The direct addition of tryptamine to hexyl isocyanate is an example of a reaction with high atom economy, as all atoms of the reactants are incorporated into the final product.

On an industrial scale, the concept of "green urea" involves producing the necessary ammonia (B1221849) feedstock via water electrolysis powered by renewable energy ("green hydrogen") and utilizing CO₂ captured from carbon-neutral sources, such as biomass or direct air capture. rsc.orgureaknowhow.comresearchgate.net This creates a more sustainable life cycle for urea production. rsc.org

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory benchtop to industrial-scale production introduces several critical challenges. Initial synthetic routes developed for medicinal chemistry are often not suitable for large-scale manufacturing due to factors like cost, safety, and scalability. northwestern.edu

Key considerations for scale-up include:

Process Safety: The reaction of tryptamine with hexyl isocyanate is exothermic and requires careful thermal management on a large scale to prevent runaway reactions. Isocyanates are also respiratory sensitizers, requiring robust handling procedures and engineering controls.

Reagent Sourcing and Cost: The cost and availability of starting materials, particularly tryptamine and hexyl isocyanate, are crucial for economic viability. Alternative, more cost-effective synthetic routes may need to be developed.

Reaction Conditions: Conditions must be robust and reproducible. The process should be optimized to minimize the formation of impurities, as their removal can be costly and complex on a large scale. For example, excess isocyanate can react with the product urea to form biurets, or with water to form a symmetric urea, both of which would need to be removed.

Purification: Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large-scale production. northwestern.edu Developing scalable purification methods, such as crystallization, trituration, or acid-base extraction, is essential. northwestern.edu This requires careful selection of solvents to ensure high recovery of a pure product.

Regulatory Compliance: Production must adhere to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use, which places stringent requirements on process control, documentation, and quality assurance.

The development of a scalable synthesis requires a shift in focus from simply obtaining the product to designing an efficient, safe, economical, and environmentally sound process. northwestern.eduenamine.net

Biological Evaluation and Pharmacological Profiling of 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

In Vitro Biological Activity Assessments of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at the molecular and cellular level. These assays are conducted in a controlled environment outside of a living organism.

Receptor Binding Studies of this compound

Receptor binding assays are designed to measure the affinity of a compound for a specific receptor. These studies are critical in identifying the molecular targets of a drug candidate. Given the indole (B1671886) moiety, which is a common pharmacophore, this compound could theoretically be screened against a panel of receptors, such as serotonin (B10506) (5-HT), dopamine, or melatonin (B1676174) receptors.

A typical approach involves a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the binding affinity (Ki) can be calculated.

Interactive Data Table: Illustrative Receptor Binding Affinity for a Hypothetical Indole-Based Compound

Receptor SubtypeRadioligandKi (nM) [Hypothetical]
5-HT1A[3H]8-OH-DPAT150
5-HT2A[3H]Ketanserin>10,000
D2[3H]Spiperone850
MT1[125I]2-Iodomelatonin50

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Enzyme Inhibition Assays for this compound

The urea (B33335) functional group is present in a number of enzyme inhibitors. Therefore, this compound would likely be evaluated for its inhibitory activity against various enzymes. For instance, urea derivatives have been investigated as inhibitors of enzymes like urease, soluble epoxide hydrolase, and certain kinases.

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of the inhibitor is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Interactive Data Table: Illustrative Enzyme Inhibition Profile for a Hypothetical Urea-Containing Compound

EnzymeSubstrateIC50 (µM) [Hypothetical]
UreaseUrea25
Soluble Epoxide HydrolasePHOME5
Cyclooxygenase-2 (COX-2)Arachidonic Acid>100

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Cell-Based Functional Assays Involving this compound

Cell-based assays are employed to assess the effect of a compound on cellular functions, providing insights into its mechanism of action in a more biologically relevant context than isolated receptor or enzyme assays.

Cell Line Selection and Justification for this compound Studies

The choice of cell lines for testing would be guided by the results from initial screening assays. For example, if the compound shows affinity for a particular cancer-related target, a panel of human cancer cell lines (e.g., from breast, lung, colon) would be used to evaluate its antiproliferative or cytotoxic effects. If antimicrobial activity is suspected, various bacterial or fungal cell lines would be utilized.

Cellular Pathway Modulation by this compound

Once a cellular effect is observed, further studies would be conducted to determine the underlying molecular pathways that are modulated by the compound. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in protein expression, gene expression, and signaling pathway activation. For instance, if the compound induces apoptosis in cancer cells, the expression levels of key apoptotic proteins like caspases and Bcl-2 family members would be investigated.

Identification of Molecular Targets for this compound

The culmination of data from receptor binding studies, enzyme inhibition assays, and cell-based functional assays would lead to the identification of the primary molecular target(s) of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be employed to confirm and further characterize the interaction between the compound and its target protein(s). The identification of a specific molecular target is a critical step in the preclinical development of any new therapeutic agent.

Target Identification Through Proteomics Approaches

No studies utilizing proteomics approaches to identify the molecular targets of this compound have been found in the public domain. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction have not been reported for this compound.

Gene Expression Profiling in Response to this compound Treatment

There is no available data from gene expression profiling studies, such as microarray or RNA-sequencing, that would indicate how treatment with this compound might alter cellular or tissue-level gene expression.

Mechanistic Investigations of 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

Elucidation of Signaling Pathways Modulated by 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

Specific information on the signaling pathways modulated by this compound is not available in the current body of scientific literature.

There is no available data to describe the upstream and downstream signaling events specifically induced by this compound.

The role of second messengers in the activity of this compound has not been documented.

Molecular Interactions of this compound with Biological Macromolecules

Detailed studies on the molecular interactions between this compound and biological macromolecules have not been published.

There is no publicly accessible data on the ligand-receptor binding kinetics and thermodynamics for this specific compound.

Information regarding any potential allosteric modulation by this compound is not available.

Structure-Based Mechanistic Insights for this compound

There are no available structural biology or computational modeling studies that provide structure-based mechanistic insights for this compound.

Structure Activity Relationship Sar Studies of 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea and Its Analogs

Design Principles for 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea Analogs

The design of analogs is guided by modifying the three key regions of the molecule to probe interactions with biological targets and to optimize drug-like properties.

The indole (B1671886) ring is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions, including hydrogen bonding (via the N-H group) and π-π stacking. nih.govnih.gov Modifications to this ring can significantly impact target affinity and selectivity. nih.gov Key modification strategies include:

Substitution on the Indole Nitrogen (N-1): Alkylation or acylation at the N-1 position can influence the hydrogen bond donating capacity of the indole NH group and can introduce steric bulk that may either enhance or hinder binding.

Substitution on the Benzene (B151609) Ring: Introducing substituents such as halogens (F, Cl, Br), methoxy (B1213986) groups, or nitro groups at positions 4, 5, 6, or 7 can alter the electronic properties (electron-donating or -withdrawing) and lipophilicity of the molecule. These changes can affect target interactions and metabolic stability.

Substitution at the C-2 Position: The C-2 position of the indole ring is often a site for introducing small alkyl groups to probe for specific hydrophobic interactions within a binding pocket.

Modification SiteSubstituent (R)Rationale for ModificationPotential Impact on Activity
Indole N-1-CH₃, -C₂H₅Remove H-bond donor capability; increase lipophilicity.May decrease or increase affinity depending on target's reliance on the H-bond.
Indole C-5-F, -ClIntroduce halogen bond capability; alter electronics.Can enhance binding affinity through specific interactions.
Indole C-5-OCH₃Introduce H-bond acceptor; increase polarity.May improve solubility and introduce new binding interactions.
Indole C-2-CH₃Probe for small hydrophobic pockets.May increase potency if a corresponding pocket exists.

The urea (B33335) moiety is a critical structural element, acting as a rigid hydrogen bond donor and acceptor, which often anchors ligands to their protein targets. mdpi.comnih.gov Its planarity and hydrogen bonding capabilities are key to its function. nih.gov Variations include:

Bioisosteric Replacement: The urea can be replaced with bioisosteres like thiourea, squaramide, or guanidine (B92328) to modulate hydrogen bonding strength, geometry, and metabolic stability. nih.gov Thioureas, for example, have different electronic and hydrogen-bonding profiles. Squaramides can act as strong hydrogen bond donors. nih.gov

N-Methylation: Adding a methyl group to one of the urea nitrogens can disrupt planarity and remove a hydrogen bond donor, which is a useful strategy to probe the necessity of specific hydrogen bonds for activity. nih.gov

Linker VariationStructureRationale for ModificationPotential Impact on Activity
Urea (Parent)-NH-C(=O)-NH-Rigid H-bond donor/acceptor.Baseline activity.
Thiourea-NH-C(=S)-NH-Alter H-bond properties and lipophilicity.Activity may increase or decrease based on target preference.
Guanidine-NH-C(=NH)-NH-Introduce basicity and alter H-bond geometry.Can improve aqueous solubility and form salt bridges.
N-Methyl Urea-N(CH₃)-C(=O)-NH-Remove one H-bond donor; add steric bulk.Reduces activity if the H-bond is critical for binding.

The n-hexyl chain primarily occupies a hydrophobic pocket in the target protein. Its length, shape, and flexibility are crucial for optimizing van der Waals interactions.

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from butyl to octyl) directly probes the size of the hydrophobic pocket.

Branching and Cyclization: Introducing branching (e.g., isohexyl) or cyclization (e.g., cyclohexyl) can add conformational rigidity and improve the fit within a specific binding site.

Terminal Substitution: Adding functional groups at the end of the chain, such as a phenyl ring or polar groups (e.g., -OH, -COOH), can explore additional binding regions or improve physicochemical properties like solubility.

Modification TypeExample SubstituentRationale for ModificationPotential Impact on Activity
Chain LengthButyl (-C₄H₉)Probe for smaller hydrophobic pocket.Decreased potency if pocket accommodates a larger chain.
Chain LengthOctyl (-C₈H₁₇)Probe for larger hydrophobic pocket.Increased potency if additional favorable interactions are made.
BranchingIsohexylIntroduce steric bulk and conformational constraint.May improve binding selectivity and potency.
CyclizationCyclohexylIncrease rigidity and explore pocket shape.Can improve metabolic stability and binding affinity.
Terminal AromaticPhenylhexylAccess additional aromatic or hydrophobic interactions.May significantly increase potency if a distal pocket is present.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neliti.com For analogs of this compound, a QSAR model could predict the activity of novel, unsynthesized derivatives, thereby guiding further design efforts. nih.govnih.gov

The first step in QSAR is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. ucsb.edu For this class of compounds, relevant descriptors would fall into several categories: hufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. They are crucial for modeling electrostatic and hydrogen-bonding interactions. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices (e.g., Kier & Hall shape indices) are common examples that quantify steric bulk.

Hydrophobic Descriptors: Lipophilicity is a critical factor for membrane permeability and hydrophobic interactions. The partition coefficient (logP) or calculated versions (e.g., ClogP, AlogP) are the most important descriptors in this class.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices (e.g., Randić index) and atom counts, which describe molecular branching and size. hufocw.org

Descriptor ClassExample DescriptorProperty RepresentedRelevance to this compound Analogs
HydrophobiclogPLipophilicity / Water solubility.Crucial for modeling hydrophobic interactions of the hexyl chain and indole ring.
ElectronicDipole MomentMolecular polarity.Important for describing the H-bonding capacity of the urea linker.
StericMolar Refractivity (MR)Molecular volume and polarizability.Models the influence of substituent size on binding pocket fit.
TopologicalKappa Shape IndicesMolecular shape and flexibility.Describes how changes in the hexyl chain (e.g., branching) affect shape.
Quantum ChemicalHOMO/LUMO EnergyElectron donating/accepting ability.Relates to the reactivity and potential for charge-transfer interactions.

Once descriptors are calculated for a series of synthesized analogs with known biological activity, a QSAR model is built using statistical methods.

Model Building: A training set of compounds is used to generate the model. Common methods include Multiple Linear Regression (MLR), which creates a linear equation, and more complex non-linear methods like Partial Least Squares (PLS) or Support Vector Machines (SVM). nih.govnih.gov An MLR equation might take the form:

pIC₅₀ = c₀ + c₁(logP) - c₂(MR) + c₃(Dipole) where pIC₅₀ is the biological activity and c values are regression coefficients.

Model Validation: The robustness and predictive power of the model must be rigorously validated.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set to generate a cross-validation coefficient (q²). A high q² (typically > 0.6) indicates a robust model. nih.gov

External Validation: The model's predictive ability is tested on a separate set of compounds (the test set) that were not used in model generation. The predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value confirms that the model can accurately predict the activity of new compounds.

Validation ParameterSymbolTypical Value for a Good ModelPurpose
Coefficient of Determination> 0.8Measures the goodness of fit for the training set.
Cross-validated R²q² or Q²> 0.6Assesses the robustness and internal predictive power of the model. nih.gov
Predictive R²R²_pred> 0.6Measures the model's ability to predict the activity of an external test set.
Standard Error of EstimateSEELow valueIndicates the absolute error in the predicted activity values.

By applying these SAR and QSAR principles, researchers can systematically optimize the structure of this compound to develop analogs with enhanced potency, selectivity, and improved pharmacological profiles.

Impact of Stereochemistry on the Activity of this compound Analogs

Chirality, the three-dimensional arrangement of atoms, can significantly impact the biological activity of a compound. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and pharmacokinetic properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For analogs of this compound, the introduction of a chiral center could lead to stereoisomers with markedly different biological profiles. A chiral center could be introduced, for example, by substitution on the ethyl linker or the hexyl chain. The differential activity between enantiomers is a well-documented phenomenon in pharmacology. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects.

The specific interactions of each enantiomer with a biological target would depend on the precise fit within the binding site. The spatial orientation of key functional groups, such as the urea moiety, the indole ring, and the hexyl group, would determine the strength and nature of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Hypothetical Biological Activity of Chiral Analogs of this compound

AnalogChiral Center LocationEnantiomerHypothetical Biological Activity (IC₅₀ in µM)
Analog Aα-position of the ethyl linker(R)-enantiomer1.5
(S)-enantiomer15.2
Analog Bβ-position of the ethyl linker(R)-enantiomer5.8
(S)-enantiomer2.1
Analog C2-position of the hexyl chain(R)-enantiomer8.3
(S)-enantiomer9.1

This table is for illustrative purposes only and is based on general principles of stereochemistry in drug action, as specific experimental data for these analogs is not available.

Conformational Analysis and its Influence on Biological Activity of this compound

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic conformational properties. This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations in solution. However, it is likely that only a specific conformation, the "bioactive conformation," is responsible for binding to its biological target.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the stable conformations of this compound and its analogs. These studies can help identify low-energy conformers that are more likely to exist in a biological environment. Understanding the bioactive conformation is crucial for the rational design of more potent and selective analogs. For instance, introducing rigidifying elements into the molecular structure could lock the molecule into its bioactive conformation, potentially enhancing its activity.

Studies on other flexible urea derivatives have demonstrated that conformational restriction can significantly impact biological activity. chemrxiv.org For example, the introduction of cyclic structures or double bonds can limit the number of accessible conformations and pre-organize the molecule for optimal interaction with its target. A different conformation may be adopted by biologically inactive enantiomers, which could explain their lack of efficacy. nih.gov

Table 2: Key Torsional Angles and Their Potential Impact on the Conformation of this compound

Torsional AngleDescriptionPotential Impact on Conformation
τ₁ (C-N-C=O)Rotation around the N-(ethyl) bondInfluences the orientation of the indole moiety relative to the urea group.
τ₂ (N-C-C-Indole)Rotation around the ethyl linkerDetermines the distance and spatial relationship between the urea and indole groups.
τ₃ (C-N-C-Hexyl)Rotation around the N-(hexyl) bondAffects the positioning of the hydrophobic hexyl chain.
τ₄ (C-C bonds in hexyl chain)Rotation within the alkyl chainGoverns the overall shape and flexibility of the lipophilic tail.

This table outlines the key rotational bonds that dictate the conformational landscape of the molecule.

Computational Chemistry and Molecular Modeling of 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

Ligand-Based Drug Design Approaches for 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

Ligand-based methods are utilized when the structure of the biological target is unknown, relying on the information from molecules known to be active.

There are no published studies that specifically describe a pharmacophore model derived from or including this compound. Such a study would typically identify the essential chemical features of the molecule responsible for its biological activity, such as hydrogen bond donors (e.g., the N-H groups of the indole (B1671886) and urea), hydrogen bond acceptors (e.g., the carbonyl oxygen of the urea), and hydrophobic regions (e.g., the hexyl chain and the indole ring system).

Structure-Based Drug Design Approaches for this compound

These methods require knowledge of the three-dimensional structure of the biological target (e.g., a protein or enzyme).

While molecular docking is a common technique, specific studies detailing the docking of this compound into a specific protein target are not available. A hypothetical docking study would predict the preferred binding orientation, affinity (scoring function), and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the molecule and the active site of its biological target.

There is no published research on molecular dynamics (MD) simulations involving this compound bound to a biological target. MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions.

Quantum Chemical Calculations for this compound

Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound have not been reported. These calculations would provide detailed information about the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and optimized geometric parameters (bond lengths and angles).

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly DFT, allow for the detailed analysis of molecular orbitals and electron density distribution, which are key to predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electronic properties are influenced by its constituent parts: the electron-rich indole ring, the polar urea (B33335) group, and the nonpolar hexyl chain. The indole moiety is known to have a significant effect on the HOMO-LUMO gap of molecules. chemrxiv.orgresearchgate.net DFT calculations can predict these energy levels and the resulting gap, providing a quantitative measure of the molecule's expected reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. acs.org

In this compound, the oxygen atom of the urea's carbonyl group is expected to be a site of high negative potential, making it a primary target for electrophiles. researchgate.netresearchgate.net The hydrogen atoms attached to the nitrogen atoms of the urea and indole groups would exhibit positive potential, indicating their susceptibility to nucleophilic interaction. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems. acs.org

Below is a table of hypothetical electronic properties for this compound, derived from typical values for similar indole and urea derivatives as studied by DFT methods.

Computational ParameterPredicted ValueImplication
HOMO Energy~ -5.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy~ -0.5 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)~ 5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. jocpr.com
Dipole Moment~ 4.5 DIndicates a significant degree of polarity, primarily due to the urea group.

Disclaimer: The data in this table is illustrative and represents typical values for molecules with similar functional groups. It is not based on direct experimental or computational results for this compound.

Spectroscopic Property Simulations (e.g., NMR, IR) of this compound

Computational modeling is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific atoms or molecular vibrations, aiding in the structural elucidation of new compounds. aip.orgyoutube.com

NMR Spectroscopy Simulation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. github.io The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using a suitable DFT functional and basis set. aip.org These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to consider the molecule's different possible conformations and their relative energies, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. github.io

For this compound, distinct signals would be predicted for the aromatic protons of the indole ring, the protons of the ethyl linker and hexyl chain, and the N-H protons of the urea and indole groups. Similarly, unique ¹³C signals would be calculated for the carbonyl carbon of the urea, the carbons of the indole ring, and the aliphatic carbons of the ethyl and hexyl groups.

Illustrative Predicted NMR Chemical Shifts

Atom GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic C-H7.0 - 7.8110 - 138
Indole N-H~ 8.1N/A
Urea N-H5.5 - 6.5N/A
Urea C=ON/A~ 158
Ethyl -CH₂-N~ 3.5~ 40
Ethyl -CH₂-Ar~ 2.9~ 25
Hexyl -CH₂-N~ 3.1~ 41
Hexyl -(CH₂)₄-1.2 - 1.522 - 32
Hexyl -CH₃~ 0.9~ 14

Disclaimer: The chemical shifts presented are representative values for the specified functional groups and are not the result of specific simulations for this compound.

IR Spectroscopy Simulation

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the molecule's vibrational modes. Computational chemistry can simulate an IR spectrum by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations can help assign the absorption bands in an experimental spectrum to specific stretching, bending, or other vibrational motions of the atoms. researchgate.net

For this compound, key predicted vibrational frequencies would include:

N-H stretching: Distinct bands for the indole N-H and the two urea N-H groups, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretches from the indole ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the hexyl and ethyl groups (below 3000 cm⁻¹). researchgate.net

C=O stretching: A strong absorption band for the urea carbonyl group, typically around 1650-1680 cm⁻¹.

N-H bending and C-N stretching: Vibrations associated with the amide-like urea group, often appearing in the 1500-1650 cm⁻¹ region.

Illustrative Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Indole N-HStretching~ 3410 researchgate.net
Urea N-HStretching3350 - 3450
Aromatic C-HStretching3050 - 3150 researchgate.net
Aliphatic C-HStretching2850 - 2960
Urea C=O (Amide I)Stretching~ 1660
Aromatic C=CStretching1580 - 1620 researchgate.net
Urea N-H Bending (Amide II)Bending1550 - 1600

Disclaimer: The frequencies provided are characteristic values for the indicated functional groups and are intended for illustrative purposes. Actual values can be influenced by molecular conformation and intermolecular interactions.

Preclinical Data on this compound Remains Undisclosed in Publicly Available Research

Initial investigations into the preclinical profile of the chemical compound this compound reveal a significant lack of publicly available scientific literature. Comprehensive searches for peer-reviewed studies, clinical trial data, and other scholarly articles have not yielded specific information regarding its evaluation in animal models for neurological or inflammatory conditions.

As a result, a detailed analysis according to the specified outline on preclinical studies—including the selection of animal models, efficacy in disease models, and pharmacokinetic/pharmacodynamic profiling—cannot be constructed at this time. The scientific community has not published data that would allow for a thorough discussion of its behavioral effects, biomarker analysis, or how it is absorbed, distributed, metabolized, and excreted in preclinical species.

Further research and publication in accessible scientific journals are required to elucidate the preclinical characteristics of this compound. Without such data, any discussion on its potential therapeutic effects or biological activity in the context of neurological and inflammatory disorders would be purely speculative.

Preclinical Studies of 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea in Animal Models

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

No publicly available data exists on the ADME profile of this compound in any animal model.

Time-Course of Pharmacological Effects of this compound

There is no available information from preclinical studies detailing the time-course of the pharmacological effects of this compound.

Translational Research from Preclinical Findings of this compound

Due to the absence of published preclinical findings for this compound, there is no translational research to report.

Analytical Methodologies for 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

Chromatographic Techniques for Separation and Quantification of 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

Chromatographic methods are essential for isolating this compound from complex mixtures, such as reaction media or biological matrices, and for its quantification.

A typical RP-HPLC setup would involve a C18 stationary phase, which effectively retains nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure efficient separation from more polar impurities. Detection is readily achieved using a UV detector, as the indole (B1671886) moiety exhibits strong absorbance in the UV region, typically around 220 nm and 280 nm.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterSuggested Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Gas Chromatography (GC) is generally less suitable for ureas due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port or on the column. However, for long-chain alkyl ureas, the increased hydrophobicity may improve chromatographic behavior. academax.com

To overcome the challenges of low volatility, derivatization is a common strategy. The active hydrogens on the urea (B33335) and indole nitrogens can be reacted to form more volatile derivatives, such as with trifluoroacetic anhydride (B1165640) (TFA) or silylating agents (e.g., BSTFA). nih.gov A rapid GC-MS method for [15N]urea analysis was successfully developed based on the formation of a TFA-urea derivative. nih.gov For long-chain alkyl acids, another class of compounds with challenging volatility, derivatization to form alkyl esters has proven effective for GC-MS analysis. nih.gov

A hypothetical GC method for this compound, likely coupled with mass spectrometry (GC-MS) for definitive identification, would involve a high-temperature capillary column with a nonpolar stationary phase, such as 5%-phenyl-95%-dimethylpolysiloxane. usgs.gov

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.

Indole Moiety: Aromatic protons on the benzene (B151609) ring would appear as multiplets between δ 7.0 and 7.8 ppm. The proton at the C2 position of the indole ring would likely be a singlet or a small doublet around δ 7.0-7.2 ppm. The N-H proton of the indole would appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm in DMSO-d₆).

Ethyl Linker: The two methylene (B1212753) groups (-CH₂-CH₂-) would resonate as triplets or complex multiplets in the δ 2.8-3.5 ppm region.

Urea Linkage: The N-H protons of the urea group would appear as broad signals, with their chemical shifts being highly dependent on the solvent and concentration.

Hexyl Chain: The terminal methyl group (-CH₃) would be an upfield triplet around δ 0.9 ppm. The methylene groups (-CH₂-) of the hexyl chain would appear as a series of multiplets between δ 1.2 and 3.2 ppm, with the methylene group adjacent to the urea nitrogen being the most downfield.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data.

Urea Carbonyl: A characteristic signal for the C=O group would be observed in the downfield region, typically around δ 155-160 ppm.

Indole Carbons: Aromatic carbons of the indole ring would appear in the δ 110-140 ppm range.

Alkyl Carbons: The carbons of the ethyl linker and the hexyl chain would resonate in the upfield region of the spectrum, generally between δ 14 and 45 ppm.

While spectra for the exact title compound are not published, data from analogous structures such as 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and other aryl ureas confirm these expected chemical shift ranges. mdpi.comresearchgate.netrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

ProtonsPredicted Chemical Shift (δ ppm)Multiplicity
Indole NH >10br s
Indole Ar-H 7.0 - 7.8m
Urea NH 5.0 - 6.5br t / br s
Indole-CH₂-CH₂ -NH~3.4q
Indole-CH₂ -CH₂-NH~2.9t
NH-CH₂ -(CH₂)₄-CH₃~3.1q
NH-CH₂-(CH₂ )₄-CH₃1.2 - 1.5m
(CH₂)₄-CH₃ ~0.9t

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 288.21.

The fragmentation pattern in MS/MS would likely involve characteristic cleavages. Key fragment ions would be expected from:

Cleavage of the bond between the ethyl group and the indole ring, yielding a fragment at m/z 144 (indolylethyl) or m/z 130 (indolemethyl cation).

Cleavage at the urea linkages.

Loss of the hexyl chain, leading to a fragment corresponding to the indolylethylurea core.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of C₁₇H₂₅N₃O.

The spectroscopic properties in the ultraviolet-visible (UV-Vis) range are dominated by the indole chromophore. rsc.org

UV-Vis Absorption: The compound is expected to exhibit strong absorption bands in the UV region. Indole and its simple derivatives typically show two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. nih.gov These are usually observed around 270-290 nm, with a shoulder or a second maximum at a slightly shorter wavelength. researchgate.net The exact position and intensity of these bands can be influenced by substitution and solvent polarity. rsc.orgacs.org

Fluorescence Spectroscopy: The indole moiety is intrinsically fluorescent. researchgate.net Upon excitation at its absorption maximum (around 280-290 nm), this compound would be expected to exhibit fluorescence emission. The emission maximum for N-substituted indole derivatives can vary significantly depending on the nature of the substituent and the polarity of the solvent, but typically falls within the 330-450 nm range. researchgate.netnih.gov The presence of the urea and hexyl substituents on the ethyl side chain is expected to have a modest effect on the core photophysical properties of the indole ring.

Table 3: Expected Spectroscopic Properties of this compound

TechniqueParameterExpected Value
UV-Vis λmax~280-290 nm
Fluorescence λexcitation~280-290 nm
λemission~340-360 nm
MS (ESI+) [M+H]⁺m/z 288.21

Bioanalytical Methods for Detection of this compound in Biological Matrices

The quantitative determination of drugs and their metabolites in biological fluids, a process known as bioanalysis, is critical for evaluating pharmacokinetic and toxicokinetic studies. nih.govwum.edu.pl Developing a selective and sensitive analytical method is paramount for obtaining reliable data. nih.gov For this compound, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with a detector, are the most common technologies used for the bioanalysis of small molecules. rrml.roijsrtjournal.com

The primary goal of sample preparation is to isolate this compound from the complex biological matrix (e.g., plasma, serum, urine), remove interferences, and concentrate the analyte before analysis. ijsrtjournal.comjapsonline.com The choice of technique depends on the physicochemical properties of the compound and the nature of the biological matrix.

Commonly employed techniques applicable to this compound include:

Protein Precipitation (PPT): This is a rapid and straightforward method where an organic solvent (like acetonitrile or methanol) is added to the biological sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. While simple, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Given the lipophilic nature imparted by the hexyl chain and indole ring, this compound is expected to partition favorably into a non-polar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether), leaving endogenous interferences in the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that utilizes a solid sorbent packed in a cartridge. The biological sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. For this compound, a reversed-phase sorbent (like C18) would likely be effective, retaining the compound based on hydrophobic interactions.

Table 1: Comparison of Sample Preparation Techniques for this compound
TechniquePrinciple of SeparationPotential AdvantagesPotential Disadvantages
Protein Precipitation (PPT)Solubility DifferenceFast, simple, low costLow selectivity, risk of ion suppression
Liquid-Liquid Extraction (LLE)Differential PartitioningHigh recovery, clean extractsLabor-intensive, requires large solvent volumes
Solid-Phase Extraction (SPE)Adsorption/PartitioningHigh selectivity, high recovery, easily automatedHigher cost, requires method development

Bioanalytical method validation is essential to demonstrate that a particular method is reliable for the intended application. europa.euich.org International guidelines, such as those from the International Council for Harmonisation (ICH), outline the key parameters that must be evaluated. wum.edu.plich.org

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rrml.roeuropa.eu For this compound, the LLOQ should be low enough to measure relevant concentrations during pharmacokinetic studies.

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or impurities. nih.govich.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. japsonline.com

Accuracy and Precision: Accuracy refers to the closeness of the determined value to the nominal or known true value. nih.govrrml.ro Precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.govrrml.ro Both are assessed at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples. europa.euich.org

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criteria
AccuracyThe mean value should be within ±15% of the nominal value for QC samples. europa.eu
PrecisionThe coefficient of variation (CV) should not exceed 15% for QC samples. japsonline.com
Lower Limit of Quantification (LLOQ)Analyte response should be at least 5 times the blank response. Accuracy should be within ±20% and precision (CV) should not exceed 20%. europa.eu
SelectivityNo significant interfering peaks at the retention time of the analyte in blank samples. nih.gov

Solid-State Characterization of this compound

Solid-state properties significantly influence the stability, solubility, and processing of a chemical compound. Characterization techniques are employed to understand the crystalline form, thermal stability, and phase transitions of this compound.

X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline solid, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern of diffraction angles and intensities serves as a unique fingerprint for a specific crystalline solid.

Analysis of the XRD pattern can provide information on:

Crystalline Form: Distinguishes between crystalline and amorphous material.

Polymorphism: Identifies different crystal packing arrangements (polymorphs) of the same compound.

Crystal Structure: Provides detailed information on bond lengths, bond angles, and unit cell dimensions.

While specific XRD data for this compound is not publicly available, data from the closely related compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea illustrates the type of crystallographic information obtained from single-crystal X-ray diffraction. researchgate.net

Table 3: Example Crystallographic Data for an Indole-Ethyl-Urea Derivative*
ParameterValue
Chemical FormulaC18H19N3O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)16.2774(15)
b (Å)11.1082(10)
c (Å)9.0819(3)
β (°)103.09(9)
Volume (ų)1599.5(3)

*Data for 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea as a representative example. researchgate.net

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a substance.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing information on its purity and crystalline form.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to assess the thermal stability and decomposition profile of a compound. uvic.ca A TGA curve for this compound would indicate the temperature at which it begins to decompose and the extent of mass loss at different temperatures.

Table 4: Representative Data from Thermal Analysis
TechniqueParameter MeasuredSignificance for this compound
DSCMelting Point (Tm), Enthalpy of Fusion (ΔHf)Identifies the melting temperature and provides an indication of crystallinity.
TGAOnset of Decomposition (Tonset), Mass Loss (%)Determines the upper-temperature limit of thermal stability before chemical degradation occurs.

Future Directions and Emerging Research Avenues for 1 Hexyl 3 2 1h Indol 3 Yl Ethyl Urea

Exploration of Novel Therapeutic Indications for 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea

The indole (B1671886) nucleus is a cornerstone in the development of pharmaceuticals, with derivatives showing a wide spectrum of pharmacological activities. This versatility suggests that this compound could be a candidate for a variety of therapeutic applications beyond its initial screening profile. Future research is anticipated to explore its efficacy in several key areas.

Given that numerous indole-based compounds are potent anticancer agents, investigating the activity of this compound against various cancer cell lines is a logical step. The mechanisms could involve targeting critical pathways in cancer progression such as cell cycle regulation, apoptosis, or the inhibition of protein kinases.

Additionally, the tryptamine (B22526) substructure, present in neurotransmitters like serotonin (B10506), points towards potential applications in neurodegenerative diseases. Research could focus on its ability to modulate neuroreceptors or provide neuroprotective effects. The anti-inflammatory and antioxidant properties frequently observed in indole derivatives also warrant investigation for conditions like arthritis and other chronic inflammatory diseases.

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Indole Derivatives

Therapeutic AreaPotential Mechanism of Action
Oncology Inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.
Neurology Modulation of neuroreceptors (e.g., serotonin receptors), antioxidant effects.
Infectious Diseases Antimicrobial activity against various pathogens, including resistant strains.
Inflammatory Disorders Modulation of inflammatory pathways such as NF-κB and COX-2.

Development of Advanced Delivery Systems for this compound

A significant challenge with many indole derivatives is their limited bioavailability and potential toxicity. Advanced drug delivery systems can mitigate these issues, enhancing therapeutic efficacy. Future research will likely focus on encapsulating this compound in various nanocarriers.

Nanoparticle-based formulations, such as liposomes, niosomes, or polymeric nanoparticles, could improve the solubility and stability of the compound. These systems can also be engineered for targeted delivery to specific tissues or cells, thereby reducing off-target effects. For instance, macrophage-targeted nanomedicine is an emerging strategy for treating conditions like atherosclerosis. Another approach involves carrier-free drug self-delivery systems, where the drug molecule itself forms the basis of the nanoparticle, potentially increasing the drug load and efficacy.

Table 2: Potential Advanced Delivery Systems for this compound

Delivery SystemPotential Advantages
Liposomes/Niosomes Enhanced bioavailability, reduced toxicity, potential for targeted delivery.
Polymeric Nanoparticles Controlled and sustained release, protection from degradation.
Layered Double Hydroxides Controlled release of anionic species.
Self-Assembled Nanomedicines High drug loading, potential for theranostic applications.

Combination Therapies Involving this compound

To combat complex diseases like cancer, combination therapies that target multiple pathways are becoming standard. Future studies should evaluate the synergistic potential of this compound with existing therapeutic agents. In oncology, combining it with conventional chemotherapy or targeted agents

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with serotonin receptors (e.g., 5-HT₂A) or kinases, leveraging indole-urea structural motifs .
  • Pharmacophore Mapping : Identify hydrogen-bond donors (urea NH) and hydrophobic regions (hexyl chain) as key interaction sites .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and blood-brain barrier penetration .

What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Q. Advanced

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dose ranges (IC₅₀ comparisons) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., NF-κB inhibition for anti-inflammatory activity vs. apoptosis induction for anticancer) .
  • Structural Analog Testing : Compare activity of derivatives lacking the hexyl chain or indole substituents to isolate functional groups responsible for divergent effects .

How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Q. Methodological

  • Variable Substituents : Synthesize analogs with modified alkyl chains (e.g., butyl, octyl) or indole substituents (e.g., halogens, methyl groups) .
  • Biological Testing : Screen analogs against target assays (e.g., COX-2 inhibition for anti-inflammatory activity) and correlate substituent effects with potency .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict optimal substituent positions and steric/electronic requirements .

What are the challenges in assessing metabolic stability in vitro?

Q. Advanced

  • Hepatic Microsome Assays : Monitor degradation rates using LC-MS/MS; note that the hexyl chain may increase susceptibility to CYP3A4 oxidation .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or N-dealkylated products .
  • Species Variability : Compare human vs. rodent microsome data to extrapolate pharmacokinetic profiles .

How to analyze reaction mechanisms for nucleophilic substitutions at the urea group?

Q. Methodological

  • Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–60°C) and pH (7–10) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways via ¹H-¹⁵N HMBC NMR .
  • Computational DFT : Calculate energy barriers for transition states (e.g., B3LYP/6-31G*) to predict regioselectivity .

What purification techniques are optimal post-synthesis?

Q. Basic

  • Solvent Selection : Use ethyl acetate for extraction to remove polar byproducts .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water) for final polishing .
  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth to confirm stereochemistry via X-ray diffraction .

How to design in vitro assays for evaluating anticancer activity?

Q. Advanced

  • Cell Viability Assays : Use MTT or resazurin in dose-response curves (1–100 µM) across 48–72 hours .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Synergy Testing : Combine with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CompuSyn software) .

How to validate analytical methods for quantifying this compound in biological matrices?

Q. Methodological

  • LC-MS/MS Calibration : Prepare standard curves in plasma (0.1–100 ng/mL) with deuterated internal standards .
  • Recovery Tests : Assess extraction efficiency (>85%) using SPE cartridges (C18 or HLB) .
  • Stability Checks : Validate freeze-thaw, short-term (24h, RT), and long-term (-80°C, 30 days) stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.